molecular formula C15H12FN3O B6348206 4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine CAS No. 1354937-50-0

4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Cat. No.: B6348206
CAS No.: 1354937-50-0
M. Wt: 269.27 g/mol
InChI Key: HJCDNUSMWWCJKG-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a fluorophenyl group at the 4-position, a methylfuran group at the 6-position, and an amine group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine core.

    Introduction of the Methylfuran Group: The methylfuran group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of methylfuran reacts with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenated compounds, organometallic reagents, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols. Substitution reactions can lead to a wide variety of functionalized derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity or function. The specific pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-ol: Similar structure but with a hydroxyl group instead of an amine group.

    4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-thiol: Similar structure but with a thiol group instead of an amine group.

    4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is unique due to the presence of the amine group at the 2-position of the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-9-6-7-14(20-9)13-8-12(18-15(17)19-13)10-4-2-3-5-11(10)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCDNUSMWWCJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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